molecular formula C29H38N8O2 B607442 (S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 1472797-69-5

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide

Cat. No. B607442
CAS RN: 1472797-69-5
M. Wt: 530.677
InChI Key: HJFSVYUFOXAVAA-YUAYGMJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FF-10101 is discontinued

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

FF-10101 is an irreversible inhibitor of FLT3 and has shown promising results in the treatment of relapsed or refractory acute myeloid leukemia (AML) . It has been effective against most FLT3 activating mutations and has shown potential in patients who had progressed on other FLT3 inhibitors .

Overcoming Resistance to FLT3 Inhibitors

FF-10101 has demonstrated activity against a diversity of FLT3 inhibitor resistance mechanisms . It is active against an expanded panel of clinically identified FLT3 mutations associated with resistance to other FLT3 inhibitors .

Addressing Bone Marrow Microenvironment Resistance Mechanisms

FF-10101 can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . However, it is vulnerable to mutation at C695, the amino acid required for covalent FLT3 binding .

Use in Combination Therapies

While FLT3 inhibitors have improved outcomes in AML, tolerability is still problematic, particularly when the drugs are given in combination therapy . FF-10101, being less affected by resistance mechanisms and more tolerable, offers an opportunity to improve outcomes further .

Use in Monotherapy

FF-10101 has shown potential as a monotherapy for relapsed/refractory FLT3-mutated AML . The composite complete response rate was 10%, and the overall response rate (including partial responses) was 12.5%, including patients who had progressed on gilteritinib .

Use in Clinical Trials

FF-10101 has been used in phase 1 clinical trials for patients with relapsed and/or refractory AML . The recommended phase 2 dose was 75 mg twice daily .

Mechanism of Action

Target of Action

FF-10101 is a novel compound that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is the most frequent genetic alteration in acute myeloid leukemia (AML) and is associated with a poor prognosis . The mutations in FLT3 cause its constitutive activation, leading to autonomous cell proliferation and activation .

Mode of Action

FF-10101 is an irreversible inhibitor of FLT3 . It covalently binds to a cysteine residue (C695) near the active site of FLT3, thereby irreversibly inhibiting receptor signaling . This unique binding confers high selectivity and inhibitory activity against FLT3 kinase .

Biochemical Pathways

The activation of FLT3 induces multiple intracellular signaling molecules, leading to autonomous cell proliferation and activation . FF-10101 effectively inhibits these signaling pathways, thereby suppressing the growth of AML cells harboring FLT3 mutations .

Pharmacokinetics

It has been shown to have high efficacy against AML cells with FLT3 mutations, including those resistant to other FLT3 inhibitors .

Result of Action

FF-10101 shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), and all tested types of mutant FLT3-expressing cells, including those with mutations resistant to other FLT3 inhibitors . In mouse models, orally administered FF-10101 showed significant growth inhibitory effects on cells expressing certain FLT3-ITD mutations . Furthermore, FF-10101 potently inhibited the growth of primary AML cells harboring either FLT3-ITD or FLT3-D835 mutation in vitro and in vivo .

Action Environment

FF-10101 can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . It is vulnerable to mutation at c695, the amino acid required for covalent flt3 binding . This suggests that the action, efficacy, and stability of FF-10101 can be influenced by the genetic makeup of the tumor cells and the surrounding microenvironment .

properties

IUPAC Name

(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSVYUFOXAVAA-YUAYGMJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide

CAS RN

1472797-69-5
Record name FF-10101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472797695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FF-10101-01
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FF-10101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V7IHI0SYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.